molecular formula C11H12N8 B139625 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine CAS No. 153429-75-5

2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine

Cat. No. B139625
M. Wt: 256.27 g/mol
InChI Key: SDUITTZEPOZVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine, also known as DMT, is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a heterocyclic compound that contains two imidazole rings and a triazine ring. The compound is a white crystalline powder that is soluble in organic solvents.

Mechanism Of Action

The exact mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is not fully understood. However, studies have shown that 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine interacts with various receptors in the body, including the serotonin receptor and the sigma-1 receptor. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been shown to modulate the activity of various enzymes and proteins in the body, leading to its various physiological effects.

Biochemical And Physiological Effects

2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit various biochemical and physiological effects. In medicine, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit anti-inflammatory and antioxidant properties. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent. In agriculture, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to increase plant growth and yield by modulating the activity of various enzymes and proteins in the plant. In materials science, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been used as a building block for the synthesis of novel materials.

Advantages And Limitations For Lab Experiments

2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has several limitations. It is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is also relatively expensive compared to other compounds, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine. In medicine, further studies are needed to fully understand the mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine and its potential use as an anticancer agent. In agriculture, further studies are needed to optimize the use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a plant growth regulator. In materials science, further studies are needed to explore the use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a building block for the synthesis of novel materials. Additionally, further studies are needed to explore the potential use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine in other fields such as energy storage and catalysis.
In conclusion, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been extensively studied for its potential use in medicine, agriculture, and materials science. Further studies are needed to fully understand the mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine and its potential use in various fields.

Synthesis Methods

2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide dimethyl acetal and imidazole in the presence of a base such as triethylamine. The reaction yields 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a white crystalline powder with a yield of approximately 70%.

Scientific Research Applications

2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been studied for its potential use as a diagnostic tool for cancer and other diseases. In agriculture, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to increase plant growth and yield. In materials science, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been used as a building block for the synthesis of novel materials.

properties

CAS RN

153429-75-5

Product Name

2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine

Molecular Formula

C11H12N8

Molecular Weight

256.27 g/mol

IUPAC Name

4,6-di(imidazol-1-yl)-N,N-dimethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H12N8/c1-17(2)9-14-10(18-5-3-12-7-18)16-11(15-9)19-6-4-13-8-19/h3-8H,1-2H3

InChI Key

SDUITTZEPOZVGM-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3

Other CAS RN

153429-75-5

synonyms

2-N,N-dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine
SAE-9
SAE9

Origin of Product

United States

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